molecular formula C22H18O5 B2538018 (2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid CAS No. 664366-10-3

(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid

Cat. No. B2538018
CAS RN: 664366-10-3
M. Wt: 362.381
InChI Key: LLOIYQYEJQJNOT-UHFFFAOYSA-N
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Description

“(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid” is a chemical compound with the CAS Number: 664366-10-3 . It has a molecular weight of 362.38 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H16O5/c1-11-14-8-16-17 (13-6-4-3-5-7-13)10-25-19 (16)12 (2)20 (14)26-21 (24)15 (11)9-18 (22)23/h3-8,10H,9H2,1-2H3, (H,22,23) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 362.38 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the current data.

Scientific Research Applications

Synthetic Procedures and Chemical Importance

Synthetic procedures for compounds with complex structures, including chromen-6-ones and related derivatives, have been a significant focus within organic chemistry due to their pharmacological importance and presence in secondary metabolites. The literature outlines various synthetic protocols for creating such compounds, emphasizing the necessity for efficient and scalable methods due to the limited quantities produced by natural sources. Techniques such as Suzuki coupling reactions, radical mediated cyclization, and Michael acceptor reactions with dicarbonyl compounds are highlighted for their efficiency in constructing biologically relevant molecules (Mazimba, 2016).

Biochemical and Physiological Impact

The biochemical and physiological impacts of organic acids, including acetic acid and its derivatives, are well-documented across various research fields. These compounds play critical roles in microbial metabolism, industrial processes, and even in the modulation of cell death mechanisms in yeasts. For instance, acetic acid bacteria are pivotal in the production of vinegar and other fermented beverages, highlighting the industrial and biotechnological significance of organic acids (Lynch et al., 2019). Additionally, the regulation of cell death induced by acetic acid in yeasts has been explored, demonstrating the complex interplay between acetic acid and cellular functions, with implications for both biotechnology and biomedicine (Chaves et al., 2021).

Industrial and Environmental Applications

The roles of organic acids in industrial cleaning, environmental remediation, and as corrosion inhibitors highlight the diverse applications of these compounds beyond their biological functions. Organic acids serve as eco-friendly alternatives to traditional chemicals for metal cleaning and corrosion inhibition, emphasizing the shift towards sustainable industrial practices (Goyal et al., 2018). Furthermore, the use of organic acids in the extraction and stabilization of heavy metals from contaminated sites demonstrates their environmental significance, offering pathways for the remediation of polluted environments (Tauqeer & Sagir, 2017).

Safety and Hazards

For safety information and potential hazards associated with this compound, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS provides information on handling, storage, and emergency measures in case of an accident.

properties

IUPAC Name

2-(2,5,9-trimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O5/c1-11-15-9-17-19(14-7-5-4-6-8-14)13(3)26-21(17)12(2)20(15)27-22(25)16(11)10-18(23)24/h4-9H,10H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOIYQYEJQJNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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